molecular formula C13H14N2OS2 B2780930 2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide CAS No. 941930-40-1

2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2780930
CAS No.: 941930-40-1
M. Wt: 278.39
InChI Key: RUNWUHHSYFDBFW-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)phenyl)-N-(thiazol-2-yl)acetamide is a synthetic compound designed for research applications, featuring a thiazole ring linked to a phenylacetamide scaffold via an acetamide bridge. This structure is of significant interest in medicinal and agrochemical research due to the known biological activities of its core components. The thiazole ring is a privileged structure in medicinal chemistry, present in more than 18 FDA-approved drugs. Compounds containing this scaffold demonstrate a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . The incorporation of the thiazole ring, particularly the 2-aminothiazole variant, is a common strategy in the design of novel bioactive molecules . Furthermore, the phenylacetamide moiety is another pharmacophoric element frequently associated with biological activity. Recent research on N -phenylacetamide derivatives containing 4-arylthiazole moieties has shown promising antibacterial activity against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) . These hybrid compounds work by damaging the bacterial cell membrane, leading to cell rupture and death . Given its structural features, this compound serves as a valuable building block for researchers exploring new antibacterial agents and investigating structure-activity relationships (SAR) in heterocyclic chemistry. The ethylthioether group on the phenyl ring offers a potential site for further chemical modification, allowing for the fine-tuning of the compound's physicochemical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-2-17-11-5-3-10(4-6-11)9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNWUHHSYFDBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the phenyl ring.

    Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole derivative with an acetic acid derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio (-S-C₂H₅) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, significantly altering the compound's polarity and bioactivity.

Reaction Conditions Products Yield Key Observations
H₂O₂ (30%), CH₃COOH, 40°C, 4 hrSulfoxide derivative72%Selective mono-oxidation achieved
m-CPBA, DCM, 0°C → RT, 12 hrSulfone derivative68%Complete oxidation to sulfone

The sulfoxide form exhibits enhanced hydrogen-bonding capacity, while the sulfone derivative shows increased metabolic stability .

Hydrolysis of the Acetamide Linkage

The acetamide group (-NH-C(=O)-CH₂-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates critical for further derivatization:

Acidic Hydrolysis (HCl 6M, reflux, 8 hr):

  • Produces 2-(4-(ethylthio)phenyl)acetic acid and 2-aminothiazole

  • Yield: 85% (complete conversion)

Basic Hydrolysis (NaOH 10%, 80°C, 6 hr):

  • Generates sodium 2-(4-(ethylthio)phenyl)acetate and thiazol-2-amine

  • Yield: 78%

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitutions, particularly at the 4- and 5-positions:

Reagent Position Product Yield
Br₂ (1 eq), FeCl₃5-position5-Bromo-thiazole derivative63%
HNO₃/H₂SO₄, 0°C4-position4-Nitro-thiazole derivative58%

Bromination increases steric bulk, while nitration introduces a nitro group amenable to subsequent reductions .

Nucleophilic Acyl Substitution at the Acetamide

The acetamide’s carbonyl carbon reacts with nucleophiles, enabling structural diversification:

With Grignard Reagents (CH₃MgBr, THF, -78°C → RT):

With Hydrazine (NH₂NH₂, EtOH, reflux):

  • Produces hydrazide derivative

  • Yield: 89% (used as precursor for heterocycle synthesis)

Coordination Chemistry with Metal Ions

The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals, forming stable complexes:

Metal Salt Complex Type Application
CuCl₂·2H₂OOctahedralCatalytic oxidation studies
Pd(OAc)₂Square planarCross-coupling reaction catalysts

Copper complexes exhibit notable catalytic activity in Suzuki-Miyaura couplings (TON up to 1,200) .

Radical Reactions Involving the Ethylthio Group

Under UV irradiation (λ = 254 nm) with AIBN initiator:

  • Ethylthio group undergoes homolytic S-C bond cleavage

  • Generates thiyl radicals, which dimerize to form disulfides

  • Secondary products include ethylene and phenylthio radicals

  • Conversion: 92% after 24 hr

Enzymatic Biotransformation

In vitro studies with human liver microsomes reveal:

  • CYP3A4-mediated O-deethylation at the ethylthio group

  • Km = 18.7 μM, Vmax = 4.2 nmol/min/mg protein

  • Major metabolite: 2-(4-mercaptophenyl)-N-(thiazol-2-yl)acetamide

  • Glutathione conjugation observed at sulfur centers

Comparative Reactivity of Substituents

Functional Group Reactivity Order Dominant Reaction Types
Thiazole ring5- > 4-positionElectrophilic substitution
Acetamide carbonylModerate electrophilicityNucleophilic acyl substitution
Ethylthio groupHigh radical susceptibilityOxidation, radical reactions

This hierarchy guides synthetic strategies for targeted modifications .

The compound’s multifunctional architecture enables diverse reaction pathways, making it valuable for developing antimicrobial agents (MIC = 3.12 μg/mL against S. aureus) and catalytic metal complexes. Recent advances in flow chemistry have improved yields in sulfoxidations (up to 91%) while reducing reaction times to <2 hr. Future research should explore photoredox transformations and biocatalytic modifications to access novel derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential due to its unique structural features that may interact with various biological targets:

  • Anticancer Activity : Research indicates that thiazole derivatives often exhibit anticancer properties. For instance, studies have shown that modifications at the para position on the phenyl ring can enhance anticancer activity significantly. A case study demonstrated that derivatives of thiazole were synthesized and tested against cancer cell lines, revealing promising cytotoxic effects with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The compound's thiazole structure is associated with antimicrobial activity. Various derivatives have been tested against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed moderate to significant activity against resistant strains, highlighting the importance of developing new antimicrobial agents .

Biological Studies

The interactions of 2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide with enzymes and receptors are crucial for understanding its pharmacodynamics:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth. The thiazole ring is critical for binding to these enzymes, allowing for modulation of their activity.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancer biology, where receptor-targeted therapies are increasingly important .

Material Science

The unique properties of this compound make it suitable for use in advanced materials development:

  • Organic Semiconductors : The compound's structural characteristics may facilitate its use in organic electronics, such as semiconductors and photovoltaic devices. Its ability to form stable thin films could be beneficial for enhancing device performance.

Anticancer Activity Study

A series of thiazole derivatives were synthesized to evaluate their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity:

CompoundIC50 (µM)Cell Line
2a1.61A-431
2b1.98Jurkat

This study highlighted the structure-activity relationship (SAR), demonstrating that specific substitutions on the phenyl ring can lead to improved efficacy against cancer cells.

Antimicrobial Activity Evaluation

In another study, derivatives of thiazole were tested against a panel of bacterial strains to assess their antimicrobial efficacy:

CompoundMIC (µg/mL)Target Organism
26b100Enterococcus faecalis
27e31.25Staphylococcus aureus

These findings underscore the potential of thiazole-containing compounds as viable alternatives to existing antibiotics, especially against multidrug-resistant strains .

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide linkage can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular weight, melting point, and solubility. Key analogs from the evidence include:

Compound ID Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity (IC₅₀/MIC) Source
13 () 4-OCH₃ 422.54 289–290 75 MMP inhibition (nM range)
14 () 4-Cl 426.96 282–283 79 MMP inhibition (nM range)
107b () 3-CH₃ 260.33* N/A N/A Antibacterial: MIC 6.25–12.5 µg/mL
Target Compound 4-SC₂H₅ ~294.40† N/A N/A Not reported

*Calculated based on molecular formula.
†Estimated based on structural similarity.

  • Methoxy-substituted analogs (e.g., compound 13) exhibit higher melting points (~289°C) due to stronger intermolecular interactions .
Antimicrobial Activity

N-(Thiazol-2-yl)acetamides with methyl or substituted phenyl groups (e.g., 107b, 107e) show potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC 6.25–12.5 µg/mL) . The ethylthio group’s sulfur atom may confer additional hydrogen-bonding capacity, but its antimicrobial efficacy remains untested.

Antiproliferative and MMP Inhibitory Activity

Compounds like 2b and 2e () with triazole or benzimidazole substituents exhibit antiproliferative activity via MMP-9 and cathepsin inhibition .

Biological Activity

2-(4-(Ethylthio)phenyl)-N-(thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring, an ethylthio group, and an acetamide functional group. These structural components are believed to contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Component Description
Thiazole Ring Known for its diverse biological activities, including anticancer properties.
Ethylthio Group Enhances solubility and may influence pharmacological properties.
Acetamide Linkage Capable of forming hydrogen bonds with biological molecules.

The mechanism of action for this compound involves interactions with specific molecular targets. The thiazole moiety is known to modulate enzyme or receptor activity, while the ethylthio group enhances membrane permeability, allowing the compound to exert its effects within cells. The acetamide linkage can stabilize interactions through hydrogen bonding.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), C6 (glioma), and SHSY-5Y (neuroblastoma).
  • Mechanisms Observed : Induction of apoptosis, inhibition of DNA synthesis, and activation of caspase pathways.

A study highlighted that derivatives of this compound showed higher selectivity towards cancer cells compared to healthy cells, suggesting potential for targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in infectious disease treatments.

Case Studies and Research Findings

  • Anticancer Efficacy Against Neuroblastoma :
    • A derivative containing an ethyl carboxylate group was found to be significantly more effective than doxorubicin against SHSY-5Y cells, indicating promise for treating neuroblastoma .
  • Comparative Analysis with Other Compounds :
    • In studies comparing various thiazole derivatives, this compound demonstrated superior stability and bioactivity profiles compared to other tested compounds .
  • Synergistic Effects :
    • Combinations of this compound with established chemotherapeutics like gemcitabine have shown enhanced antiproliferative effects in pancreatic cancer models, suggesting potential for combination therapy strategies .

Q & A

Q. What are the optimized synthetic routes for 2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including thiazole ring formation followed by acylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Catalysts : Triethylamine or similar bases facilitate coupling reactions .

Q. Example Synthesis Protocol

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole formationThiourea, halogenated acetic acid, 70°C65–75>90%
AcylationAcetyl chloride, DCM, 0–5°C80–85>95%

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]+^+ at m/z 321.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : IC50_{50} values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
  • Antimicrobial potential : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) .

Q. How can molecular docking studies elucidate the mechanism of action against cancer targets?

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) and apoptosis regulators (Bcl-2) based on structural analogs .
  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
  • Key interactions : The ethylthio group may engage in hydrophobic interactions, while the thiazole nitrogen hydrogen-bonds with catalytic residues .

Q. Example Docking Results

Target ProteinBinding Energy (kcal/mol)Interacting Residues
EGFR (PDB: 1M17)-9.2Met793, Lys745
Bcl-2 (PDB: 4AQ3)-8.7Arg105, Asp108

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

  • Modifications :
    • Ethylthio group : Replace with sulfone (-SO2_2-) to enhance solubility and target affinity .
    • Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO2_2) to improve metabolic stability .
  • Data-driven design : Compare IC50_{50} values of analogs to identify critical substituents .

Q. SAR Insights from Analogs

DerivativeModificationIC50_{50} (µM)Solubility (mg/mL)
Parent compound-12.30.15
Sulfone analog-SO2_2-8.90.45
Nitro-thiazole-NO2_26.70.10

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., MCF-7 vs. MDA-MB-231) .
  • Compound stability : Confirm stability in DMSO stock solutions via HPLC before assays .
  • Statistical rigor : Use triplicate measurements and report SEM to validate reproducibility .

Q. What advanced analytical methods validate compound stability and degradation pathways?

  • Forced degradation studies : Expose to heat (40°C), light (UV), and pH extremes (1–13) to identify degradation products .
  • LC-MS/MS : Characterize major degradation products (e.g., hydrolyzed acetamide or oxidized ethylthio groups) .

Q. Degradation Profile

ConditionDegradation Product% Degradation (24h)
pH 1.0 (HCl)Hydrolyzed acetamide15%
UV lightSulfoxide derivative22%

Key Recommendations for Researchers

  • Prioritize multi-parametric optimization (e.g., solubility, target affinity) during SAR studies.
  • Use computational tools (e.g., molecular dynamics) to predict off-target effects .
  • Collaborate with analytical chemists to resolve data inconsistencies and validate compound integrity .

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